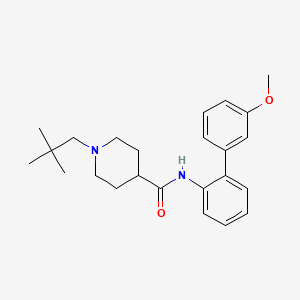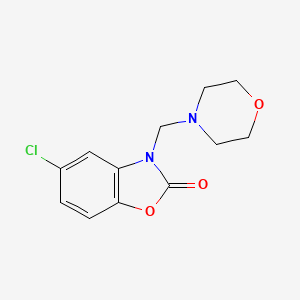
1-(2,2-dimethylpropyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-dimethylpropyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide, commonly known as DMHP, is a synthetic compound that belongs to the class of piperidine derivatives. DMHP has been extensively studied for its potential use in scientific research due to its unique chemical and pharmacological properties.
Mechanism of Action
DMHP exerts its pharmacological effects by binding to the sigma-1 receptor, which is a chaperone protein that interacts with various ion channels, enzymes, and signaling molecules. The activation of the sigma-1 receptor by DMHP leads to the modulation of intracellular calcium signaling, the regulation of neurotransmitter release, and the modulation of neuronal excitability. DMHP has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMHP has been shown to have various biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and anxiety, and the enhancement of cognitive function. DMHP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. However, the exact mechanisms underlying these effects are still not fully understood.
Advantages and Limitations for Lab Experiments
DMHP has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, DMHP also has some limitations, including its limited solubility in water and its potential for off-target effects. Additionally, DMHP has not been extensively studied in humans, and its safety and efficacy in clinical settings are still unknown.
Future Directions
There are several future directions for the study of DMHP, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanisms underlying the pharmacological effects of DMHP and to identify potential off-target effects. Furthermore, the development of more selective and potent sigma-1 receptor ligands may lead to the discovery of novel therapeutic agents for various diseases.
Synthesis Methods
DMHP can be synthesized through a multistep chemical process, which involves the reaction of 2,2-dimethylpropylamine with 3-methoxy-2-biphenylcarboxylic acid, followed by the addition of piperidine and the formation of the carboxamide group. The purity and yield of DMHP can be improved through various purification techniques, including column chromatography and recrystallization.
Scientific Research Applications
DMHP has been widely used in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a crucial role in various physiological and pathological processes. DMHP has been used to investigate the role of the sigma-1 receptor in pain modulation, neuroprotection, and addiction. Additionally, DMHP has been used to study the function of the sigma-1 receptor in various animal models of disease, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1-(2,2-dimethylpropyl)-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-24(2,3)17-26-14-12-18(13-15-26)23(27)25-22-11-6-5-10-21(22)19-8-7-9-20(16-19)28-4/h5-11,16,18H,12-15,17H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHPHDTZJDCHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-diacetyl-3,6-dibenzyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5016409.png)


![1-{3-[1-(3-chlorobenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5016432.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5016443.png)

![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B5016453.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)
![8-(2,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5016470.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5016473.png)
![4-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5016489.png)
![2-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5016494.png)
![2,3-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5016502.png)